molecular formula C13H19NO2 B1465225 4-Benzyl-2-(hydroxymethyl)homomorpholine CAS No. 1031442-66-6

4-Benzyl-2-(hydroxymethyl)homomorpholine

Cat. No.: B1465225
CAS No.: 1031442-66-6
M. Wt: 221.29 g/mol
InChI Key: ILNWBWLNHRKSFQ-UHFFFAOYSA-N
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Description

4-Benzyl-2-(hydroxymethyl)homomorpholine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol It is a member of the oxazepane family, which is characterized by a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-(hydroxymethyl)homomorpholine typically involves the reaction of benzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring closure and formation of the oxazepane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over temperature, pressure, and other reaction parameters. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-(hydroxymethyl)homomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-2-(hydroxymethyl)homomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-2-(hydroxymethyl)homomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-2-(hydroxymethyl)homomorpholine is unique due to the presence of both a benzyl group and a hydroxyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

4-Benzyl-2-(hydroxymethyl)homomorpholine is a chemical compound with the molecular formula C13H19NO2C_{13}H_{19}NO_2 and a molecular weight of approximately 221.3 g/mol. This compound features both a benzyl group and a hydroxymethyl group, which contribute to its unique chemical reactivity and potential biological activities. The compound is synthesized through the reaction of benzylamine with glycidol, typically in the presence of a Lewis acid catalyst to facilitate ring closure and formation of the oxazepane structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound has been investigated for its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research .

Anticancer Properties

Research indicates that compounds structurally similar to this compound may exhibit significant anticancer activities. For example, studies on related compounds have shown their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to antiproliferative effects in cancer cells .

Case Studies

  • Topoisomerase Inhibition : A study demonstrated that certain benzopsoralens with hydroxymethyl groups showed marked antiproliferative effects on mammalian cells by inhibiting topoisomerase II, suggesting that this compound may exhibit similar properties .
  • Alpha-Helix Mimetic Structures : Research involving alpha-helix mimetic structures has indicated that compounds like this compound could play a role in cancer treatment by blocking transcriptional pathways associated with oncogenesis .

Antimicrobial Activity

There is emerging evidence that suggests potential antimicrobial properties for this compound. Its structural characteristics allow it to interact with bacterial cell membranes or specific microbial enzymes, although detailed studies are still required to fully elucidate its efficacy against various pathogens.

Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
(4-Benzyl-1,4-oxazepan-2-yl)methanamineContains an amine instead of a hydroxyl groupInvestigated for similar anticancer properties
(4-Benzyl-1,4-oxazepan-2-yl)methylamineMethylamine group presentPotentially exhibits unique reactivity but less studied

This compound stands out due to its combination of functional groups, which may provide enhanced biological activity compared to its analogs.

Safety and Hazards

The compound is labeled with the GHS05 hazard pictogram, indicating that it is corrosive. Proper handling and safety precautions should be observed when working with this chemical in laboratory settings .

Properties

IUPAC Name

(4-benzyl-1,4-oxazepan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-11-13-10-14(7-4-8-16-13)9-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNWBWLNHRKSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(OC1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712333
Record name (4-Benzyl-1,4-oxazepan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031442-66-6
Record name (4-Benzyl-1,4-oxazepan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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